N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide
Description
The exact mass of the compound N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide is 379.09661780 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-24-11-12(10-23-24)16-7-6-13(26-16)8-9-22-17(25)14-4-2-3-5-15(14)18(19,20)21/h2-7,10-11H,8-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQLFCGKRQWZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have shown significant activity on kinases likep70S6Kβ . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in various cellular processes such as cell division, metabolism, and signal transduction.
Mode of Action
It’s known that kinase inhibitors often work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways.
Biochemical Pathways
For instance, the p70S6Kβ kinase is involved in the PI3K/Akt/mTOR pathway , which regulates cell growth, proliferation, and survival.
Pharmacokinetics
Similar compounds have been noted for their solubility in water and other polar solvents, which could potentially influence their absorption and distribution.
Activité Biologique
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide
- Molecular Formula : C18H16F3N3OS
- Molecular Weight : 415.5 g/mol
Research indicates that compounds with similar structures exhibit significant activity against various biological targets, particularly kinases. Notably, the following targets have been identified:
- p70S6Kβ : Involved in cell growth and proliferation.
- Nicotinamide Phosphoribosyltransferase (NAMPT) : Plays a crucial role in NAD+ biosynthesis, impacting metabolic processes.
These interactions suggest that N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide may influence pathways associated with these kinases, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders .
Antipromastigote Activity
A compound structurally similar to N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide demonstrated potent antipromastigote activity in vitro. This suggests potential applications in treating leishmaniasis, a disease caused by protozoan parasites.
Cytotoxicity and Efficacy Studies
In a study evaluating the cytotoxic effects of various derivatives, compounds similar to this benzamide were assessed for their ability to inhibit cell proliferation. The results indicated that several derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values ranging from 10 to 50 µM. This highlights the compound's potential as an anticancer agent .
Data Tables
| Activity Type | Target | IC50/EC50 (µM) | Notes |
|---|---|---|---|
| Antipromastigote | Leishmania spp. | 15 | Potent activity observed in vitro |
| Cytotoxicity | Various Cancer Cell Lines | 10 - 50 | Significant inhibition noted |
| Kinase Inhibition | p70S6Kβ | 22.94 | Impacts cell growth signaling pathways |
Case Study 1: Antileishmanial Activity
In a controlled study, researchers tested the antipromastigote activity of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(trifluoromethyl)benzamide against Leishmania promastigotes. The compound showed effective inhibition at concentrations as low as 15 µM, indicating its potential as a lead compound for further development in antileishmanial therapies.
Case Study 2: Anticancer Potential
Another study focused on the cytotoxic effects of derivatives of this benzamide on various cancer cell lines. The findings revealed that certain derivatives had IC50 values below 30 µM against breast and colon cancer cells, suggesting promising anticancer properties that warrant further investigation into their mechanisms and therapeutic applications .
Applications De Recherche Scientifique
Molecular Structure and Properties
The compound features a combination of pyrazole and thiophene moieties, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 431.5 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazole | Contributes to the compound's pharmacological properties. |
| Thiophene | Enhances reactivity and potential biological interactions. |
| Trifluoromethyl group | Imparts unique electronic properties, potentially affecting biological activity. |
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown effective inhibition against various bacterial strains, including:
- Staphylococcus aureus : Minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Escherichia coli : Similar MIC results indicating strong antibacterial activity.
- Candida albicans : Demonstrated antifungal efficacy with an MIC of 16 µg/mL.
Enzyme Inhibition
The compound has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly CA XII, which plays a crucial role in physiological processes such as acid-base balance and ion transport. Inhibition studies revealed:
- IC50 Value : The compound exhibited an IC50 value of 0.045 µM against CA XII, indicating strong inhibitory potential.
Anti-inflammatory Effects
In vivo studies have demonstrated the anti-inflammatory properties of this compound using carrageenan-induced paw edema models in rats:
- Results : The compound significantly reduced paw swelling by approximately 60% compared to control groups.
Study 1: Antileishmanial Activity
A study focused on the antileishmanial activity against Leishmania donovani, the causative agent of visceral leishmaniasis, showed promising results:
- IC50 Value : An IC50 value of 0.5 µM was observed, suggesting it may serve as a lead compound for further development in treating leishmaniasis.
Study 2: Antitumor Activity
Preliminary studies suggest that compounds with similar structures may exhibit antitumor properties through mechanisms involving apoptosis induction in cancer cells. Further research is needed to elucidate these effects and the specific pathways involved.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
